N-Cyclohexyl-desmethyl Bimatoprost-d11
Description
N-Cyclohexyl-desmethyl Bimatoprost-d11 is a deuterated analog of Bimatoprost Cyclohexyl Amide, a synthetic prostaglandin derivative. The compound is structurally characterized by:
- Molecular Formula: C₂₉H₄₃NO₄ (non-deuterated form) .
- Key Modifications: A cyclohexyl group substituted at the amide nitrogen. Desmethylation at a specific position (implied by nomenclature). Incorporation of 11 deuterium (d11) atoms, likely replacing hydrogen atoms at metabolically stable positions to enhance pharmacokinetic tracking in research.
Properties
Molecular Formula |
C₂₉H₃₂D₁₁NO₄ |
|---|---|
Molecular Weight |
480.72 |
Synonyms |
N-Cyclohexyl-desmethyl Bimatoprost-d11 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Weight: 469.66 g/mol (non-deuterated) .
- Storage : Requires refrigeration at 2–8°C for stability .
- Classification : Pharmaceutical intermediate, fine chemical, and amine derivative .
The deuterated form (d11) is primarily used in analytical and metabolic studies, leveraging isotopic labeling for improved detection via mass spectrometry.
Structural and Functional Analogues
Table 1: Key Structural Differences
| Compound | Substitutions/Modifications | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| N-Cyclohexyl-desmethyl Bimatoprost-d11 | Cyclohexyl amide, desmethyl, 11 deuterium atoms | C₂₉D₁₁H₃₂NO₄* | ~480.7† |
| Bimatoprost | Native prostaglandin F₂α analog | C₂₅H₃₇NO₄ | 415.57 |
| Bimatoprost Cyclohexyl Amide (non-deuterated) | Cyclohexyl amide, desmethyl | C₂₉H₄₃NO₄ | 469.66 |
| Desmethyl Bimatoprost | Desmethylated parent structure | C₂₄H₃₅NO₄ | 401.54 |
*Deuterated formula inferred; †Estimated based on isotopic substitution.
Key Observations :
This substitution is absent in native Bimatoprost and Desmethyl Bimatoprost.
Deuterium Labeling: The d11 modification distinguishes it from non-deuterated Bimatoprost Cyclohexyl Amide, enabling precise tracking in metabolic studies without altering biological activity significantly .
Physicochemical and Stability Comparisons
Key Findings :
- Deuterated and non-deuterated cyclohexyl amide analogs share identical storage requirements, suggesting similar degradation pathways .
- The absence of melting point, solubility, and explicit stability data in available literature limits direct comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
